Miglyol 840
Overview
Description
Miglyol 840 is a compound known as propylene glycol dicaprylocaprate/dicaprate. It is an ester of saturated plant-derived caprylic (C8) and capric (C10) fatty acids with propylene glycol. This compound is a clear, virtually colorless liquid with a neutral odor and taste . It is widely used in various applications due to its excellent emollient properties, high stability, and low viscosity .
Preparation Methods
Miglyol 840 is synthesized through the esterification of propylene glycol with caprylic and capric fatty acids. The reaction typically involves heating the reactants to approximately 85°C and homogenizing them . The mixture is then cooled down to 40°C under stirring, and additional components may be added before homogenizing again . The final product is obtained after allowing the mixture to set and then freezing it for further purification . Industrial production methods ensure that the compound is free from additives such as antioxidants, solvents, and catalyst residues .
Chemical Reactions Analysis
Miglyol 840 is known for its high stability against oxidation, making it a reliable compound for various applications . It does not undergo significant oxidation or reduction reactions under normal conditions. The compound is chemically neutral and does not participate in substitution reactions readily . Its major products are typically the result of its use as a solvent or carrier in formulations, rather than from chemical transformations .
Scientific Research Applications
Miglyol 840 has a wide range of scientific research applications:
Mechanism of Action
Miglyol 840 acts primarily as a solvent and carrier. Its low viscosity and excellent spreadability enhance the penetration of active ingredients through the skin . In drug delivery systems, it helps in the formation of stable emulsions, improving the solubility and bioavailability of the active compounds . The compound does not inhibit skin respiration, making it suitable for use in various topical and injectable formulations .
Comparison with Similar Compounds
Miglyol 840 is often compared with Miglyol 812, another compound in the same family. Both compounds are recognized for their high stability against oxidation and excellent emollient properties . this compound is a propylene glycol diester, while Miglyol 812 is a medium-chain triglyceride (MCT) oil . Miglyol 812 is derived from coconut and palm oils and is used for dietary and weight management purposes . In contrast, this compound is primarily used in pharmaceutical and cosmetic applications due to its low viscosity and high purity .
Similar Compounds
Miglyol 812: A medium-chain triglyceride oil used in dietary and pharmaceutical applications.
Caprylic/Capric Triglyceride: Another ester of caprylic and capric acids, commonly used in cosmetics and personal care products.
Mineral Oils: Used in similar applications but differ in their chemical composition and properties.
Properties
IUPAC Name |
decanoic acid;octanoic acid;propane-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20O2.2C8H16O2.C3H8O2/c2*1-2-3-4-5-6-7-8-9-10(11)12;2*1-2-3-4-5-6-7-8(9)10;1-3(5)2-4/h2*2-9H2,1H3,(H,11,12);2*2-7H2,1H3,(H,9,10);3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEOPMBMTXREGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CC(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H80O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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